Trazitiline
Description
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Structure
3D Structure
Properties
CAS No. |
26070-23-5 |
|---|---|
Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-methyl-4-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)piperazine |
InChI |
InChI=1S/C21H24N2/c1-22-12-14-23(15-13-22)21-11-10-16(17-6-2-4-8-19(17)21)18-7-3-5-9-20(18)21/h2-9,16H,10-15H2,1H3 |
InChI Key |
MXZCHCNRTUYWKE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C23CCC(C4=CC=CC=C42)C5=CC=CC=C35 |
Canonical SMILES |
CN1CCN(CC1)C23CCC(C4=CC=CC=C42)C5=CC=CC=C35 |
Other CAS No. |
26070-23-5 |
Origin of Product |
United States |
Particle Size Reduction and Nanotechnology:reducing the Particle Size of a Drug Substance to the Nanometer Range Can Significantly Increase Its Surface Area, Leading to Enhanced Solubility and Dissolution Rates, Which Are Often Rate Limiting Steps for Absorption.mdpi.comopenaccessjournals.comnanoparticle Encapsulation Can Also Facilitate Drug Uptake by Cells.openaccessjournals.com
The table below summarizes these strategies and their primary mechanisms.
| Strategy | Primary Mechanism(s) | Potential Application for Trazitiline |
| Lipid-Based Formulations | Enhances solubilization; promotes lymphatic transport | Improve absorption if this compound is poorly water-soluble. |
| Permeation Enhancers | Modulates tight junctions to increase paracellular transport | Improve absorption if this compound has low permeability. |
| Prodrug Approach | Modifies physicochemical properties to improve membrane transport | Enhance lipophilicity to favor transcellular diffusion. |
| Nanoparticle Encapsulation | Increases surface area for dissolution; protects drug; facilitates cellular uptake | Overcome general solubility and permeability barriers. mdpi.comopenaccessjournals.com |
This table presents general formulation strategies and does not reflect specific research conducted on this compound.
Advanced Pharmaceutical Formulation Science for Trazitiline Excluding Clinical Administration
Design and Development of Novel Drug Delivery Systems for Trazodone
Microencapsulation and Nanoencapsulation Technologies for Trazodone
Nanoencapsulation represents a significant advance in formulating Trazodone, aiming to enhance its efficacy and prolong its action. researchgate.net This technology involves enclosing the drug within a polymeric shell at the nanoscale, which can improve bioavailability, control release, and maintain the stability of the active compound. neliti.com
One prominent approach involves the development of lipid-core nanocapsules. researchgate.netnih.gov These systems consist of a biodegradable polymeric shell, such as poly(ε-caprolactone), surrounding a lipid core where the lipophilic Trazodone is dissolved. researchgate.netnih.gov The nanoprecipitation technique is commonly used for their preparation. researchgate.net Research has shown that incorporating a lipid core (e.g., Labrafac™ lipophile) significantly enhances the drug's entrapment efficiency compared to lipid-free polymeric nanospheres (74.8% vs. 55.7%). researchgate.netnih.gov This improved encapsulation is attributed to the higher solubility of the lipophilic drug in the oil core. researchgate.net
Another area of investigation is the use of supramolecular chemistry, specifically with macrocyclic hosts like Cucurbit google.comuril (CB google.com), for the nano-encapsulation of Trazodone. frontiersin.org Studies have demonstrated that CB google.com can form a binary host-guest complex with Trazodone, which may be useful in designing novel formulations. frontiersin.org Hydrogels incorporating Trazodone have also been constructed, showing improved release profiles compared to the pure drug. mdpi.com
Table 1: Research Findings on Trazodone Nanoencapsulation
| Formulation Type | Core Components | Shell Polymer | Key Finding | Reference |
|---|---|---|---|---|
| Lipid Core Nanocapsules | Labrafac™ lipophile | Poly(ε-caprolactone) | Entrapment efficiency increased to 74.8% from 55.7% in lipid-free nanospheres. | researchgate.netnih.gov |
| Supramolecular Complex | Trazodone (Guest) | Cucurbit google.comuril (Host) | Formation of a stable host-guest complex, suggesting a novel delivery vehicle. | frontiersin.org |
| Polymeric Nanospheres | None (Drug dispersed) | Poly(ε-caprolactone) | Achieved controlled release but with lower entrapment efficiency than lipid-core versions. | researchgate.net |
Polymer-Based Formulations for Controlled Release of Trazodone
Polymer-based matrix tablets are the most extensively researched platform for achieving sustained release of Trazodone. researchgate.net These systems control drug release by dispersing the active pharmaceutical ingredient within a matrix of swellable, gelling, or erodible polymers. uri.edu The release mechanism can involve a combination of diffusion and erosion. jddtonline.info
Various hydrophilic and hydrophobic polymers have been evaluated. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) in various viscosity grades (K4M, K15M, K100M), Polyvinylpyrrolidone (PVP K30), and natural gums such as Guar gum and Xanthan gum are frequently used. researchgate.net Studies show that HPMC alone may not sufficiently retard drug release over a 12-hour period, but combining it with Guar gum can effectively slow down the release rate. researchgate.net Synthetic polymers, including Polyox (polyethylene oxide) and Eudragit (RS100, RL100), have also been successfully employed to create sustained-release profiles. nih.govjddtonline.info
Hydrophobic polymers like Carnauba wax have been used as a release-retardant in matrix tablets, often in combination with hydrophilic polymers to achieve desired release kinetics. asianpharmtech.com A patented formulation found that combining Carnauba wax with a specific amount of high-molecular-weight Polyoxyethylene improved tablet compressibility and stability while ensuring a consistent in-vitro dissolution profile. google.com
Table 2: Comparison of Polymers in Controlled-Release Trazodone Formulations
| Polymer(s) Used | Formulation Type | Key Research Finding | Reference |
|---|---|---|---|
| HPMC K-15, Guar Gum, PVP K30 | Sustained Release Matrix Tablet | A combination of HPMC and Guar gum successfully extended drug release to 12 hours, with an optimized formulation releasing 99.12%. | researchgate.net |
| HPMC-K100M, Polyox WSR 303 | Gastro-retentive Floating Tablet | Optimized formulation achieved a floating lag time of 2.51 minutes and demonstrated sustained release over 12 hours in vivo (rabbits). | nih.gov |
| Eudragit RS100, Eudragit RL100 | Sustained Release Tablet | An optimized formulation with these synthetic polymers showed 88.06% drug release over 12 hours, with a release mechanism governed by diffusion. | jddtonline.infojddtonline.info |
| Carnauba Wax, Polyoxyethylene | Sustained Release Tablet | The combination yielded tablets with good stability and compressibility, avoiding issues like cracking and friability. | google.com |
Novel Material Science Applications in Trazodone Formulation
Innovations in material science are being applied to create more sophisticated drug delivery systems for Trazodone. The development of lipid-core/polymer-shell nanocapsules is a prime example, merging polymer science with lipid-based formulation strategies to create a hybrid system that leverages the benefits of both materials for enhanced drug loading and controlled release. researchgate.netacs.org
The application of supramolecular chemistry, through the use of hosts like Cucurbit[n]urils, represents a frontier in formulation science. frontiersin.org These barrel-shaped macrocycles can encapsulate guest molecules, like Trazodone, within their cavity. This non-covalent interaction can alter the physicochemical properties of the drug, offering a novel mechanism for controlling its release and potentially improving its stability profile. frontiersin.org
Furthermore, gastro-retentive systems have been designed using combinations of polymers that generate a floating effect in the stomach. nih.govjmpas.com These formulations often use gas-generating agents (e.g., sodium bicarbonate) trapped within a swellable polymer matrix (e.g., HPMC, Polyox). nih.gov This approach is a material science solution to a physiological challenge, localizing the drug's release to the upper gastrointestinal tract where its pH-dependent solubility is more favorable. nih.gov
Physicochemical Characterization of Trazodone Formulations (Preclinical)
In Vitro Release Kinetics and Dissolution Profiles
The in-vitro release of Trazodone from various formulations is a critical preclinical parameter. Dissolution studies are typically conducted using USP apparatus I (basket) or II (paddle) in different media to simulate physiological conditions, such as 0.1N HCl (pH 1.2) to mimic the stomach and phosphate (B84403) buffers (pH 6.0, 6.8, or 7.4) to simulate the intestines. google.comjddtonline.infojmpas.cominnovareacademics.in
For controlled-release formulations, the goal is a gradual release over an extended period, often 12 to 24 hours. researchgate.neturi.edu For instance, one study on matrix tablets aimed for a release profile where 30-55% of the drug is released at 2 hours, 50-75% at 4 hours, and over 85% by 12 hours. google.com In contrast, fast-dissolving oral films are designed for rapid dissolution, with optimized formulations releasing over 92% of the drug within 5 to 15 minutes in a pH 6.8 buffer. ajper.comjddtonline.info
The release data are often fitted to mathematical models to understand the release mechanism. ptfarm.pl Common models include:
Zero-Order: The drug release rate is independent of its concentration.
First-Order: The drug release rate is dependent on its concentration.
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion. jddtonline.infonih.gov
Korsmeyer-Peppas Model: Used to characterize the release mechanism (Fickian diffusion, non-Fickian/anomalous transport, or case-II transport). researchgate.netresearchgate.net
Studies on Trazodone matrix tablets frequently show that the release kinetics best fit the Higuchi or First-Order models, with the Korsmeyer-Peppas exponent 'n' often indicating a non-Fickian (anomalous) release mechanism, which suggests that both drug diffusion and polymer matrix erosion/swelling are controlling the release. researchgate.netjddtonline.infojddtonline.info
Table 3: Summary of In Vitro Dissolution Studies for Trazodone Formulations
| Formulation Type | Dissolution Medium | Duration | Key Release Finding | Kinetic Model Fit | Reference |
|---|---|---|---|---|---|
| Sustained Release Matrix Tablet | pH 1.2 (2h), then pH 6.8 | 12 hours | 88.06% release at 12 hours. | Zero-Order, Higuchi | jddtonline.info |
| Lipid Core Nanocapsules | Phosphate Buffer (pH 7.4) | > 24 hours | Slow, controlled release compared to drug dispersion. | Higuchi | researchgate.netnih.gov |
| Fast Dissolving Oral Film | Phosphate Buffer (pH 6.8) | 15 minutes | 92.12% release at 15 minutes. | Not specified | ajper.com |
| Gastro-retentive Floating Tablet | 0.1 N HCl (pH 1.2) | 12 hours | 97.98% release at 12 hours. | First-Order, Higuchi, Korsmeyer-Peppas | jmpas.com |
Formulation Stability and Degradation Pathway Analysis
Stability-indicating assay methods are essential for identifying degradation products and ensuring the integrity of Trazodone formulations. Forced degradation studies are performed under various stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. aensiweb.comscholarsresearchlibrary.comresearchgate.netrsc.org
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for these studies. aensiweb.comresearchgate.net Research shows that Trazodone is susceptible to degradation under acidic hydrolysis, peroxide-induced oxidation, and exposure to daylight. researchgate.netrsc.org It is found to be relatively stable under basic hydrolysis and thermal stress in some studies, while others note degradation under 0.5M NaOH and heat at 105°C. scholarsresearchlibrary.comresearchgate.net
Several degradation products (DPs) have been identified. Under photolytic conditions, four isomeric dimer DPs were interestingly formed. researchgate.netrsc.org Three N-oxide DPs were also observed, with the site of N-oxidation identified using mass spectrometry. researchgate.netrsc.org In studies involving alkali and hydrogen peroxide stress, degradation products were successfully separated from the parent Trazodone peak, demonstrating the specificity of the analytical methods developed. aensiweb.com For example, under HPLC, Trazodone had a retention time of 2.1 minutes, while its alkaline and oxidative degradation products appeared at 1.2 and 1.23 minutes, respectively. aensiweb.com These studies are crucial for developing stable pharmaceutical products by understanding the pathways through which the drug can degrade.
Table 4: Forced Degradation Studies of Trazodone
| Stress Condition | Observation | Identified Degradants/Products | Reference |
|---|---|---|---|
| Acid Hydrolysis (0.1M HCl) | Degradation observed | Unspecified degradation products | scholarsresearchlibrary.comresearchgate.net |
| Base Hydrolysis (0.5M NaOH) | Degradation observed | Alkaline degradate (retention time ~1.2 min) | aensiweb.comscholarsresearchlibrary.com |
| Oxidative (H₂O₂, 3-10%) | Degradation observed | Oxidative degradate (retention time ~1.23 min), N-oxide DPs | aensiweb.comresearchgate.net |
| Photolytic (Daylight/UV light) | Degradation observed | Four isomeric dimer degradation products | researchgate.netrsc.org |
| Thermal (Heat at 105°C) | Degradation observed | Unspecified degradation products | scholarsresearchlibrary.com |
Biopharmaceutical Aspects of Trazitiline Formulations (In Vitro/Ex Vivo)
The in vitro and ex vivo evaluation of biopharmaceutical properties is a cornerstone of modern drug development, providing critical insights into a compound's potential for absorption and bioavailability before clinical trials. These studies are essential for guiding the formulation design of new chemical entities like this compound.
Membrane Permeability Studies Using Cellular Models
Membrane permeability is a key determinant of oral drug absorption. merckmanuals.com In vitro cellular models are standard tools used to predict the intestinal permeability of drug candidates. These models utilize cultured cell monolayers that mimic the intestinal epithelium.
Caco-2 Cell Model: The most widely used cellular model is the Caco-2 cell line, derived from human colorectal adenocarcinoma. When cultured, these cells differentiate to form a polarized monolayer with tight junctions and microvilli, resembling the absorptive enterocytes of the small intestine. bioinformation.netnih.gov For a compound like this compound, a Caco-2 permeability assay would involve seeding the cells on a semi-permeable filter support that separates a donor (apical) and a receiver (basolateral) compartment. The drug solution would be added to the apical side, and its appearance in the basolateral chamber would be measured over time to determine the apparent permeability coefficient (Papp).
Parallel Artificial Membrane Permeability Assay (PAMPA): Another common high-throughput screening method is the Parallel Artificial Membrane Permeability Assay (PAMPA). conicet.gov.ar This non-cell-based assay measures a drug's ability to diffuse from a donor compartment through an artificial lipid-impregnated filter to a receptor compartment. mdpi.com It specifically assesses passive transcellular permeability. conicet.gov.ar While faster and less expensive than Caco-2 assays, PAMPA cannot model active transport or paracellular pathways. conicet.gov.ar
Hypothetical Permeability Data for this compound: Without actual experimental data, a hypothetical classification for this compound's permeability can be constructed for illustrative purposes. The table below shows how permeability results are typically presented and interpreted. The Papp value in Caco-2 assays is a common metric for this classification. mdpi.com
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| High Permeability | > 10 | Well absorbed (>90%) |
| Medium Permeability | 1 - 10 | Moderately absorbed (50-90%) |
| Low Permeability | < 1 | Poorly absorbed (<50%) |
This table is for illustrative purposes only and does not represent actual data for this compound.
Strategies for Enhancing In Vitro Absorption and Bioavailability
For compounds exhibiting poor membrane permeability or low aqueous solubility, various formulation strategies can be employed to enhance their absorption profile. These strategies aim to overcome the barriers to drug transport across the intestinal epithelium. nih.gov
Preclinical Efficacy and Cellular Impact of Trazitiline Excluding Safety and Clinical Outcomes
In Vitro Assessment of Trazitiline Biological Activity
Cell-Based Assays for Target Pathway Modulation (e.g., Cancer Cell Line Studies related to PKM2)
No peer-reviewed studies or published data were identified that describe the use of this compound in cell-based assays to evaluate its effect on specific molecular pathways, including the pyruvate (B1213749) kinase M2 (PKM2) pathway. Research into the modulation of key cancer-related enzymes like PKM2 by therapeutic compounds is a significant area of oncology research. bioinformation.netnih.gov However, there is no evidence in the available literature to suggest that this compound has been investigated in this context.
Phenotypic Screening and High-Throughput Activity Analysis
Phenotypic screening is a crucial method in drug discovery for identifying compounds that produce a desired effect on a cell or organism. technologynetworks.comgardp.orgwikipedia.org This approach, often conducted in a high-throughput screening (HTS) format, allows for the testing of large libraries of chemical entities to find "hits" with potential therapeutic value. genome.govlabkey.combmglabtech.com A thorough search for any such screening data for this compound yielded no results. There are no published records of this compound being included in large-scale phenotypic or HTS campaigns to assess its activity across various cellular models of disease.
Mechanisms of Cellular Response to this compound
Studies on Autophagy and Metabolic Reprogramming in Response to this compound
Autophagy, a cellular self-degradation process, and metabolic reprogramming are two other hallmarks of cancer that represent important therapeutic targets. mdpi.comnih.govmdpi.comfrontiersin.org Many modern cancer therapies are evaluated for their ability to modulate these pathways. oncology-central.comnih.gov However, there is no available research documenting any investigation into the effects of this compound on autophagy or the metabolic reprogramming of cancer cells.
Future Directions and Emerging Research Avenues for Trazitiline
Integration of Omics Technologies (Genomics, Metabolomics) in Trazitiline Research
No studies detailing the use of genomics, metabolomics, or other omics technologies in the investigation of this compound have been identified. Such research would typically involve studying the effects of the compound on gene expression or metabolic profiles, for which no data is currently available.
Advanced Spectroscopic and Imaging Techniques for this compound Analysis in Biological Systems
There is no information available on the application of advanced spectroscopic or imaging techniques for the analysis of this compound within biological systems. This includes a lack of data on methods that could potentially be used to visualize the compound's distribution and interaction at a cellular or subcellular level.
Interdisciplinary Research Frameworks for Comprehensive this compound Investigation
Due to the absence of foundational and advanced research on this compound, there are no established interdisciplinary research frameworks for its comprehensive investigation. The development of such frameworks would be contingent on the availability of preliminary data from various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
